molecular formula C11H22N2O2 B2659267 (R)-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate CAS No. 1259509-27-7

(R)-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate

Cat. No.: B2659267
CAS No.: 1259509-27-7
M. Wt: 214.309
InChI Key: LVAKRZOPSFPOGC-SECBINFHSA-N
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Description

(R)-tert-Butyl methyl(pyrrolidin-2-ylmethyl)carbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group. The compound is characterized by its (R)-stereochemistry at the pyrrolidine methyl position, which confers distinct reactivity and biological relevance, particularly in pharmaceutical intermediates .

Properties

IUPAC Name

tert-butyl N-methyl-N-[[(2R)-pyrrolidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-6-5-7-12-9/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAKRZOPSFPOGC-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)C[C@H]1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate typically involves the reaction of tert-butyl chloroformate with ®-methyl(pyrrolidin-2-ylmethyl)amine. The reaction is carried out under anhydrous conditions using a suitable base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ®-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher product purity and reduced reaction times. Additionally, the use of automated systems can minimize human error and improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of various substituted carbamates.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H20N2O2C_{10}H_{20}N_{2}O_{2} and features a pyrrolidine ring, which is essential for its biological activity. The presence of the carbamate functional group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

(R)-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its chiral nature allows for the development of enantiomerically pure compounds, which are crucial for therapeutic efficacy.

Case Study: Synthesis of CCR4 Antagonists
In a study focusing on CCR4 antagonists, this compound was employed as a building block to create derivatives that exhibited selective inhibition of T cell migration in cancer models. The synthesized compounds showed promising pharmacokinetic profiles and biological activity, highlighting the importance of this compound in drug development .

Biological Research

The compound has been investigated for its potential biological activities, including enzyme inhibition and receptor binding. Its ability to interact with specific molecular targets makes it a candidate for exploring new therapeutic avenues.

Biological Activity
Research indicates that this compound can function as an inhibitor or modulator of various enzymes and receptors involved in critical biological pathways. This interaction can influence physiological processes, making it a subject of interest in pharmacological studies .

Industrial Applications

In the chemical industry, this compound serves as a building block for fine chemicals and agrochemicals. Its role as an intermediate allows for the efficient synthesis of complex organic molecules.

Data Tables

Application Area Description Examples
Medicinal ChemistryIntermediate for pharmaceuticalsCCR4 antagonists
Biological ResearchEnzyme inhibition and receptor bindingPotential therapeutic agents
Industrial ChemistryBuilding block for fine chemicalsAgrochemical synthesis

Mechanism of Action

The mechanism of action of ®-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Features:

  • Stereochemistry : The (R)-configuration enhances selectivity in asymmetric synthesis, critical for drug candidates targeting chiral centers.
  • Protecting Group : The Boc group stabilizes the amine during multi-step syntheses, as seen in pyrimidine and purine derivatives (–3, 6).
  • Applications : Widely used as an intermediate in kinase inhibitors and heterocyclic pharmaceuticals (e.g., pyrazolo[3,4-d]pyrimidines in ).

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their differentiating features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Application/Reactivity Source
(R)-tert-Butyl methyl(pyrrolidin-2-ylmethyl)carbamate C₁₂H₂₂N₂O₂ ~226.3 (R)-pyrrolidine methyl, Boc group Chiral intermediate in kinase inhibitors
tert-Butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (193) C₁₆H₂₅ClN₆O₄ 385.86 Chloro-nitro pyrimidine, cyclohexyl scaffold Precursor to reduced pyrimidine intermediates
tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate (263) C₁₁H₂₂N₂O₃ 230.31 Tetrahydro-2H-pyran ring, free amine Building block for iodopyrimidine derivatives
tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (298) C₁₇H₂₇ClIN₅O₃ 528.79 Iodo-pyrimidine, methoxycyclohexyl, (S,S)-stereo Intermediate for halogenated heterocycles
tert-Butyl N-[(3R)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate C₁₄H₂₁N₅O₂ 291.35 Pyrimidinyl-pyrrolidine, Boc-protected amine Ligand in metal-catalyzed reactions

Biological Activity

(R)-tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

  • Molecular Formula : C12H21N2O2
  • CAS Number : 1259509-27-7

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrrolidine Ring : The pyrrolidine moiety can be synthesized through cyclization reactions involving amino acids or their derivatives.
  • Carbamate Formation : The reaction of tert-butyl chloroformate with the pyrrolidine derivative leads to the formation of the carbamate linkage.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act as an inhibitor or modulator of specific enzymes, impacting pathways related to cell signaling and metabolism.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study demonstrated that derivatives showed pro-apoptotic effects in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer), leading to increased late apoptosis and necrosis .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression and other diseases. For example, it has shown potential in inhibiting sphingosine kinases (SphK1 and SphK2), which play critical roles in cancer cell survival and proliferation .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of this compound on cancer cells.
    • Method : MTT assay was employed to assess cell viability.
    • Results : The compound exhibited significant cytotoxicity against A549 cells, with an IC50 value comparable to standard chemotherapeutics like doxorubicin .
  • Enzyme Inhibition Study :
    • Objective : To investigate the inhibition of SphK1 and SphK2 by the compound.
    • Method : Enzyme activity assays were performed.
    • Results : The compound demonstrated selective inhibition, suggesting its potential as a therapeutic agent in targeting sphingosine kinases .

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 Value (µM)Reference
CytotoxicityA54915
CytotoxicityHCT11620
Enzyme InhibitionSphK1/SphK210/12

Table 2: Synthesis Overview

StepReagents/ConditionsYield (%)
Pyrrolidine FormationAmino acid + Base85
Carbamate FormationTert-butyl chloroformate + Pyrrolidine90

Q & A

Q. How can researchers employ machine learning to predict optimal reaction conditions for carbamate functionalization?

  • Methodological Answer :
  • Data Curation : Compile historical data on carbamate reactions (e.g., catalysts, solvents, yields) into a structured database .
  • Neural Networks : Train models to recommend conditions (e.g., temperature, stoichiometry) for new substrates, validated via high-throughput experimentation .

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